

# volumetric properties comparison pyridine piperidine derivatives

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## Compound Focus: 3-Pyridinemethanol

CAS No.: 100-55-0

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## Comparative Volumetric Properties at a Glance

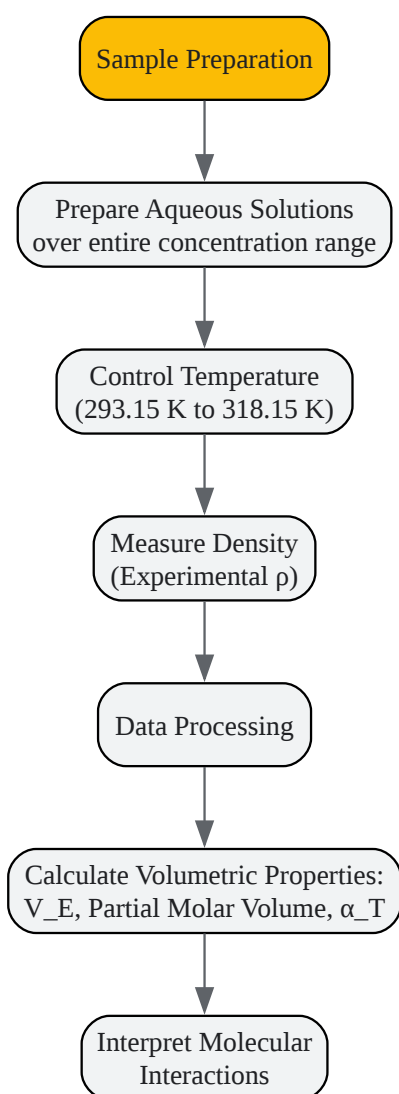
The following table consolidates the key volumetric data for the pyridine and piperidine derivatives studied, highlighting their differences and similarities. Data is sourced from a 2013 study published in *Fluid Phase Equilibria* [1] [2].

Property	2-Pyridinemethanol	3-Pyridinemethanol	2-(Hydroxymethyl)piperidine	3-(Hydroxymethyl)piperidine
Minimum Excess Molar Volume, ( $V^E$ ) ( $\text{cm}^3 \cdot \text{mol}^{-1}$ )	-0.59 [1]	-0.47 [1]	Not Applicable (Study focused on partial molar volumes) [1] [2]	Not Applicable (Study focused on partial molar volumes) [1] [2]
( $V^E$ ) as % of Molar Volume	-0.61% [1]	-0.49% [1]	Not Applicable	Not Applicable
Thermal Expansion Coeff. ( $\alpha_T$ ) at 298.15 K	~30% positive deviation from ideality [1]	~30% positive deviation from ideality [1]	Calculated from partial molar volume data [1]	Calculated from partial molar volume data [1]
Key Volumetric Measurement	Excess volume of mixing [1] [2]	Excess volume of mixing [1] [2]	Partial molar volume [1] [2]	Partial molar volume [1] [2]

Property	2-Pyridinemethanol	3-Pyridinemethanol	2-(Hydroxymethyl)piperidine	3-(Hydroxymethyl)piperidine
Main Interaction Type	Hydrogen bonding & hydrophilic interactions [1]	Hydrogen bonding & hydrophilic interactions [1]	Hydrophobic hydration & hydrophilic interactions [1] [2]	Hydrophobic hydration & hydrophilic interactions [1] [2]

## Experimental Methodology

The comparative data was generated using a consistent experimental protocol, detailed below [2].



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- Materials:** The compounds 2-pyridinemethanol, **3-pyridinemethanol**, 2-(hydroxymethyl)piperidine, and 3-(hydroxymethyl)piperidine were obtained from Sigma-Aldrich with purities of 97% or higher. Deionized water was used

- [2].
- **Procedure:** The densities ( $\rho$ ) of the pure compounds and their aqueous solutions were measured across the entire concentration range. These measurements were conducted at temperatures ranging from **293.15 K to 318.15 K** [1] [2].
  - **Data Analysis:**
    - **Excess Molar Volume ( $V^E$ ):** For the pyridinemethanol solutions, this was calculated directly from the density data of the mixtures. It represents the deviation from ideal mixing behavior [1] [2].
    - **Partial Molar Volume:** For the piperidine methanols, the apparent molar volume was plotted against molality. The **partial molar volume at infinite dilution** was determined by extrapolating this plot to zero concentration ( $m = 0$ ) [1] [2].
    - **Other Properties:** Derived properties like the partial molar expansivity, thermal expansion coefficient ( $\alpha_T$ ), and interaction coefficients were computed from the primary density and volumetric data [1].

## Interpretation of Volumetric Data

The data reveals distinct patterns of molecular interactions for the two classes of compounds:

- **Negative ( $V^E$ ) and Strong Interactions:** The **negative values of excess molar volume ( $V^E$ )** observed for the pyridinemethanol-water mixtures indicate **strong attractive interactions**, primarily **hydrogen bonding**, between the solute and water molecules. This leads to a more compact structure upon mixing than would be expected in an ideal mixture [1].
- **Piperidine Derivatives and Hydrophobic Effects:** The analysis of the piperidine derivatives suggests a more complex balance of forces. While the -OH group engages in hydrophilic interactions, the aliphatic ring contributes through **hydrophobic hydration effects**. The overall volumetric properties are a result of this interplay [1] [2].
- **Structure-Property Relationship:** The comparison between the 2- and 3-isomers of pyridinemethanol shows that the position of the hydroxymethyl group on the ring influences the strength of the interactions, with the 2-isomer exhibiting a more negative ( $V^E$ ) [1].

## Relevance to Drug Development

Understanding these volumetric properties is crucial in pharmaceutical research for several reasons:

- **Solubility Prediction:** Volumetric data provides insights into solute-solvent interactions, which directly inform the **aqueous solubility** of a potential drug candidate, a critical factor in bioavailability [2].
- **Molecular Interactions:** These studies help quantify the strength and nature of molecular interactions (e.g., hydrogen bonding, hydrophobic effects), guiding the optimization of a molecule's structure for better binding to biological targets [1] [2].
- **Excipient Compatibility:** The behavior of molecules in aqueous solution can predict how they will interact with formulation excipients, influencing the stability and delivery of the final drug product [2].

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## References

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To cite this document: Smolecule. [volumetric properties comparison pyridine piperidine derivatives]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001427#volumetric-properties-comparison-pyridine-piperidine-derivatives]

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